molecular formula C7H11Cl2N3O3 B1447959 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride CAS No. 1423025-70-0

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride

Cat. No.: B1447959
CAS No.: 1423025-70-0
M. Wt: 256.08 g/mol
InChI Key: INPBQQYZCJNNLA-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its nitro group and aminoethoxy group attached to the pyridine ring, making it a versatile intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride typically involves the nitration of 2-(2-aminoethoxy)pyridine. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the nitration of the starting material in a controlled reactor. The reaction mixture is then neutralized, and the product is crystallized to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-(2-aminoethoxy)-3-aminopyridine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Electrophilic substitution reactions are often carried out using halogenating agents like bromine or iodine.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Aminopyridine derivatives.

  • Substitution Products: Halogenated pyridines.

Scientific Research Applications

2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride is widely used in scientific research due to its versatility. Its applications include:

  • Chemistry: As an intermediate in the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: In the development of pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(2-Aminoethoxy)-3-nitropyridine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a precursor to active drug molecules that interact with biological targets such as enzymes or receptors. The molecular pathways involved typically include binding to the active site of the target molecule, leading to inhibition or activation of specific biological processes.

Comparison with Similar Compounds

  • 3-Nitropyridine

  • 2-Nitropyridine

  • 2-(2-Aminoethoxy)pyridine

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c8-3-5-13-7-6(10(11)12)2-1-4-9-7;;/h1-2,4H,3,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPBQQYZCJNNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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